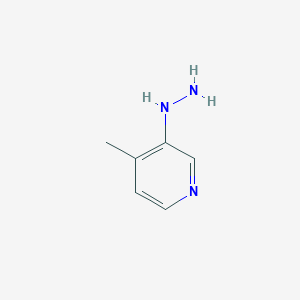

3-Hydrazinyl-4-methylpyridine

描述

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Sciences

The pyridine ring is a fundamental heterocyclic scaffold that holds a privileged position in medicinal chemistry and materials science. uni.lugoogle.com As an isostere of benzene, the pyridine nucleus is present in a vast number of FDA-approved drugs and naturally occurring molecules, including essential vitamins like niacin and vitamin B6. uni.lucymitquimica.com Its prevalence in drug discovery is due to several key factors. The nitrogen atom in the ring can act as a hydrogen bond acceptor and imparts weak basicity, which can improve the aqueous solubility and bioavailability of drug candidates. dntb.gov.ua

Furthermore, the pyridine scaffold is highly versatile, allowing for functionalization at multiple positions to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule. This adaptability enables chemists to create large libraries of compounds for screening against various biological targets. google.comepo.org Pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. cymitquimica.comdntb.gov.ua

Overview of Hydrazinyl-Pyridine Derivatives in Research Contexts

Hydrazinyl-pyridine derivatives are a specific class of pyridine compounds characterized by the presence of a hydrazine (B178648) (-NHNH2) group attached to the pyridine ring. This functional group is highly reactive and serves as a key synthon in organic synthesis. Hydrazine derivatives are widely used as intermediates for creating a variety of heterocyclic systems, such as pyrazoles, triazoles, and pyridazines, through condensation and cyclization reactions. smolecule.comrsc.org

In the context of drug discovery, the hydrazine moiety is of particular interest as it can participate in crucial binding interactions with biological targets. smolecule.com The incorporation of a hydrazinyl group into a pyridine scaffold can lead to compounds with significant biological activities. Research has shown that hydrazinyl-pyridine derivatives are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. smolecule.com Their utility extends to agrochemicals, where they are used in the development of new herbicides and fungicides. wgtn.ac.nz The synthesis of these derivatives often involves the nucleophilic substitution of a leaving group (such as a halogen) on the pyridine ring with hydrazine hydrate (B1144303). smolecule.comwgtn.ac.nz

Scope and Objectives of Academic Research on 3-Hydrazinyl-4-methylpyridine

The primary focus of academic and industrial research on this compound is its application as a chemical intermediate for the synthesis of novel, biologically active compounds. While extensive studies on the compound as a final product are limited, its role as a precursor is documented in patent literature, highlighting its importance in the development of new therapeutics.

A key objective in utilizing this compound is to construct more complex molecular architectures that can serve as inhibitors for specific biological targets, such as protein kinases. Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer and inflammatory disorders. wgtn.ac.nznih.gov The development of kinase inhibitors is a major goal in modern drug discovery. wgtn.ac.nznih.gov

The scope of research involving this compound is exemplified by its use in the synthesis of substituted heterocyclic compounds intended for therapeutic applications. For instance, the compound has been employed as a reactant in the creation of novel pyridazine (B1198779) structures. In one documented synthesis, this compound was reacted with a ketone derivative to form a new, larger molecule with a pyridinyl-dihydropyridazinone core. epo.org This type of reaction showcases the strategic use of this compound to build libraries of compounds for screening and development of new drugs. The ultimate goal is to identify lead compounds with high potency and selectivity for their intended biological targets. epo.orgwgtn.ac.nz

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-methylpyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-2-3-8-4-6(5)9-7/h2-4,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEGMJXIVRGBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478646 | |

| Record name | 3-Hydrazinyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794569-03-2 | |

| Record name | 3-Hydrazinyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Hydrazinyl 4 Methylpyridine

Established Synthetic Routes to 3-Hydrazinyl-4-methylpyridine and Related Pyridines

The synthesis of this compound is typically achieved through well-established methods in heterocyclic chemistry, often involving the functionalization of a pre-existing pyridine (B92270) ring.

Approaches Involving Pyridine Derivatives and Hydrazine (B178648) Reagents

The most direct and common method for synthesizing hydrazinylpyridines involves the nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyridine ring with a hydrazine reagent. The synthesis of this compound and its isomers often starts from halogenated methylpyridines. For instance, the reaction of 3-chloro-4-methylpyridine (B42638) with hydrazine hydrate (B1144303) in a solvent like ethanol (B145695) is a documented approach. smolecule.com This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydrazine displaces the chloride ion.

Another key synthetic pathway involves the conversion of an amino group to a hydrazinyl group. This multi-step process typically begins with the synthesis of 3-amino-4-methylpyridine (B17607). There are several routes to obtain this precursor:

From 4-picoline: This involves the nitration of 4-picoline to yield 3-nitro-4-methylpyridine, followed by a reduction step, commonly using a palladium on carbon (Pd/C) catalyst, to give 3-amino-4-methylpyridine. google.comgoogle.com

From 4-methylpyridine-3-boronic acid: A more recent method involves the reaction of 4-methylpyridine-3-boronic acid with an ammonia (B1221849) source, such as ammonium (B1175870) chloride, in the presence of a metal oxide catalyst like zinc oxide. google.com This one-step reaction is reported to have a high yield. google.com

Once 3-amino-4-methylpyridine is obtained, it can be converted to the target compound, (4-methylpyridin-3-yl)hydrazine, often isolated as its hydrochloride salt for improved stability. chemsrc.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be employed to create more sustainable methods. Research into the synthesis of hydrazides has shown that microwave-assisted, solvent-free reactions can be highly efficient, significantly reducing reaction times and energy consumption compared to conventional heating. researchgate.net This approach minimizes the use of volatile organic solvents, which are a major source of industrial waste.

Further green considerations include:

Use of Greener Solvents: When solvents are necessary, employing environmentally benign options like water or ethanol instead of chlorinated solvents can reduce toxicity and disposal issues. smolecule.com

Catalytic Methods: The use of catalysts, such as the Pd/C in the reduction of the nitro group or zinc oxide in the amination of boronic acid, is inherently greener as it allows for lower energy consumption and higher atom economy. google.com

Recyclable Reaction Media: The use of polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium has been shown to be effective in the synthesis of related N-fused 1,2,4-triazoles, offering a potentially viable and economic route for commercial applications. organic-chemistry.org

By focusing on these areas, the synthesis of this compound can be optimized to be more efficient and environmentally friendly.

Comparative Analysis of Synthetic Efficiency and Yield for Hydrazinylpyridine Derivatives

The choice of a synthetic route often depends on a balance of factors including yield, cost of starting materials, reaction conditions, and number of steps. Below is a comparative analysis of different synthetic approaches to 3-amino-4-methylpyridine, a key precursor to this compound.

| Starting Material | Key Steps | Reaction Conditions | Reported Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| 3-Chloro-4-methylpyridine | Direct hydrazination with hydrazine hydrate | Reflux in ethanol with NaOH | 76% (for a related isomer) smolecule.com | Direct, one-step reaction | Requires halogenated precursor |

| 4-Picoline | 1. Nitration (N₂O₅) 2. Reduction (Pd/C, H₂) | 1. -78°C 2. Standard hydrogenation | High google.comgoogle.com | Readily available starting material | Harsh nitration conditions, multi-step google.com |

| 4-Methylpyridine-3-boronic acid | One-step reaction with NH₄Cl and ZnO | Room temperature in ethanol/water | 84-85% google.com | Mild conditions, high yield, short route google.com | Precursor may be more expensive |

Derivatization Strategies and Analogue Synthesis Based on this compound

The reactive hydrazinyl moiety makes this compound an excellent scaffold for generating a variety of derivatives and analogues, particularly fused heterocyclic systems.

Oxidative Cyclization to Triazolopyridine Systems

A prominent reaction of hydrazinylpyridines is their oxidative cyclization to form smolecule.commdpi.comtriazolo[4,3-a]pyridine systems, a class of compounds with significant pharmaceutical applications. mdpi.com The synthesis typically proceeds in two stages:

Hydrazone Formation: The hydrazinylpyridine is first condensed with an aldehyde to form a pyridylhydrazone intermediate. mdpi.com

Oxidative Cyclization: The resulting hydrazone is then treated with an oxidizing agent, which facilitates an intramolecular cyclization to yield the fused triazolopyridine ring.

Various oxidizing agents can be used for this transformation, including N-Chlorosuccinimide (NCS), ceric ammonium nitrate, and iodine. organic-chemistry.orgmdpi.com The use of NCS in a solvent like dimethylformamide (DMF) at low temperatures (0 °C) has been reported as a very efficient and high-yielding method for this cyclization. mdpi.com This reaction is believed to proceed through the formation of a chlorohydrazone intermediate, which then cyclizes to the final product. mdpi.com

| Reactants | Oxidizing Agent/Catalyst | Conditions | Product | Key Features |

|---|---|---|---|---|

| 2-Pyridylhydrazones | N-Chlorosuccinimide (NCS) | DMF, 0 °C | smolecule.commdpi.comTriazolo[4,3-a]pyridines | High yield, mild conditions mdpi.com |

| Amidrazones + Aldehydes | Ceric Ammonium Nitrate (CAN) | Polyethylene glycol (PEG) | N-fused 1,2,4-triazoles | Environmentally benign, recyclable medium organic-chemistry.org |

| 2-Hydrazinopyridines + Isothiocyanates | Electrochemistry | - | 3-Amino- smolecule.commdpi.com-triazolo pyridines | Metal- and oxidant-free organic-chemistry.org |

Reductive and Substitution Reactions of the Hydrazinyl Moiety

The hydrazinyl group (-NH-NH₂) is a versatile functional group that can undergo a range of chemical transformations beyond cyclization.

Condensation Reactions: As mentioned in the formation of hydrazones, the hydrazinyl group readily reacts with carbonyl compounds such as aldehydes and ketones. smolecule.com This reaction is widely used in analytical chemistry for the derivatization of steroids and other carbonyl-containing biomolecules to enhance their detection by mass spectrometry. ddtjournal.comnih.govnih.gov It is expected that this compound would similarly form stable hydrazone derivatives.

Reductive Alkylation: The hydrazine moiety can be alkylated. Direct reductive alkylation using reagents like α-picoline-borane provides a method to synthesize various N-alkylhydrazine derivatives in a one-pot manner. organic-chemistry.org This allows for the introduction of diverse alkyl groups onto the nitrogen atoms of the hydrazine, creating a library of substituted analogues.

Formation of Diazonium Salts: Hydrazinopyridines can serve as precursors to diazonium salts, which are highly valuable intermediates in organic synthesis due to their ability to be converted into a wide array of functional groups. smolecule.com

These derivatization strategies highlight the utility of this compound as a foundational building block for creating diverse chemical structures with potential applications in medicinal and materials chemistry.

Synthesis of Advanced Hydrazone Ligands and Analogues

The primary amine of the hydrazinyl group in this compound serves as a potent nucleophile, readily undergoing condensation reactions with a wide array of carbonyl compounds. This reaction, typically conducted in a suitable solvent like ethanol, forms a C=N double bond, yielding structurally diverse hydrazone derivatives. nih.govajrconline.org These hydrazones are a significant class of compounds, widely explored in coordination chemistry and medicinal applications. nih.govresearchgate.net

The synthesis is generally straightforward, involving the mixing of equimolar amounts of this compound and an appropriate aldehyde or ketone. The reaction can often proceed at room temperature or with gentle heating, and the resulting hydrazone product frequently precipitates from the reaction mixture, simplifying purification. nih.govajrconline.org The versatility of this synthesis allows for the introduction of various substituents into the final molecule, depending on the choice of the carbonyl precursor. This modularity is crucial for tuning the electronic and steric properties of the resulting ligands for applications in catalysis or materials science.

Table 1: Examples of Hydrazone Synthesis from this compound

| Carbonyl Reactant | Resulting Hydrazone Product Structure |

| Salicylaldehyde | (E)-2-(((2-(4-methylpyridin-3-yl)hydrazinyl)imino)methyl)phenol |

| Acetophenone | (E)-1-phenylethylidene(2-(4-methylpyridin-3-yl))hydrazine |

| 2-Pyridinecarboxaldehyde | (E)-N'-(pyridin-2-ylmethylene)-4-methylpyridine-3-carbohydrazide |

| 4-Nitrobenzaldehyde | (E)-N'-(4-nitrobenzylidene)-4-methylpyridine-3-carbohydrazide |

Design and Synthesis of Novel Scaffolds Incorporating the this compound Motif

The this compound moiety is a valuable synthon for constructing more complex heterocyclic scaffolds. Its bifunctional nature, possessing both a nucleophilic hydrazinyl group and a pyridine ring, enables its participation in various cyclization and multicomponent reactions. researchgate.netresearchgate.net

One common strategy involves the reaction of the hydrazinyl group with compounds containing two electrophilic centers, leading to the formation of new heterocyclic rings. For instance, reaction with β-dicarbonyl compounds can yield pyrazole (B372694) derivatives, while reaction with orthoesters can lead to the formation of 1,3,4-oxadiazoles after an intramolecular cyclization step. semanticscholar.org These reactions are pivotal in combinatorial chemistry and drug discovery, providing access to libraries of novel compounds with potential biological activities. researchgate.netnih.gov The pyridine ring itself can be further functionalized or participate in annulation reactions to build fused-ring systems.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reagent Class | Resulting Heterocyclic Scaffold | General Reaction Type |

| Triethyl orthoformate | 2-(4-methylpyridin-3-yl)-1,3,4-oxadiazole | Cyclocondensation semanticscholar.org |

| Acetylacetone | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyridine | Cyclocondensation |

| Carbon disulfide | 5-(4-methylpyridin-3-yl)-1,3,4-oxadiazole-2-thione | Cyclization |

| α-Haloketones | Thiazole derivatives | Hantzsch-type synthesis researchgate.net |

Mechanistic Investigations of this compound Transformations

Nucleophilic Reactivity of the Hydrazinyl Group

The chemical behavior of this compound is dominated by the nucleophilic character of its hydrazinyl substituent. The reactivity stems from the lone pair of electrons on the terminal nitrogen atom (-NH2), which can attack electron-deficient centers. researchgate.net The nucleophilicity of this group is modulated by the electronic effects of the substituted pyridine ring.

Reaction Kinetics and Transition State Analysis

Understanding the rates and mechanisms of reactions involving this compound requires detailed kinetic studies and theoretical analysis of the reaction pathway. harvard.edu Reaction kinetics can be investigated using techniques such as stopped-flow spectroscopy to measure the second-order rate constants (k2) of its reactions with various electrophiles. researchgate.net

Transition State Theory (TST) provides a framework for understanding reaction rates based on the properties of the transition state, which is the highest energy point on the reaction coordinate. libretexts.org The rate constant (k) is related to the Gibbs free energy of activation (ΔG‡), the energy barrier that must be overcome for reactants to convert to products. harvard.edunumberanalytics.com

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling these transformations. numberanalytics.com DFT calculations can be used to map the potential energy surface of a reaction, locate the structure of the transition state, and calculate the activation energy (ΔG‡). numberanalytics.com This analysis provides insight into bond-forming and bond-breaking processes and helps to rationalize experimental observations of reactivity and selectivity. researchgate.net

Table 3: Key Parameters in the Kinetic and Mechanistic Analysis of Reactions

| Parameter | Description | Method of Determination |

| Rate Constant (k) | A measure of the speed of a reaction. | Experimental (e.g., UV-Vis Spectroscopy, Stopped-Flow) researchgate.net |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Arrhenius Plot (from temperature-dependent rate studies) libretexts.org |

| Gibbs Free Energy of Activation (ΔG‡) | The free energy difference between the reactants and the transition state. | Eyring Equation (from kinetic data); DFT Calculations libretexts.orgnumberanalytics.com |

| Enthalpy of Activation (ΔH‡) | The heat of reaction to form the activated complex. | Eyring Plot (from temperature-dependent rate studies) libretexts.org |

| Entropy of Activation (ΔS‡) | The change in disorder in forming the activated complex from reactants. | Eyring Plot (from temperature-dependent rate studies) libretexts.org |

| Transition State Structure | The geometry of the highest-energy species on the reaction pathway. | Computational (e.g., DFT Calculations) numberanalytics.com |

Stability and Degradation Pathways Under Varied Conditions

The stability of this compound is a critical factor for its storage and application. Like other pyridine and hydrazine derivatives, it is susceptible to degradation, particularly under oxidative conditions. nih.gov

Drawing parallels from stability studies on the structurally related 3,4-diaminopyridine, exposure to oxidizing agents like hydrogen peroxide is expected to be a primary degradation pathway. nih.gov Potential degradation products could include the oxidation of the pyridine ring nitrogen to form this compound-N-oxide. Further oxidation could convert the hydrazinyl group into a nitro group, yielding 3-nitro-4-methylpyridine. nih.gov The stability is also influenced by pH. In acidic conditions, the pyridine nitrogen and the hydrazinyl group can be protonated, forming a salt. This salt form is generally more stable towards oxidation because the protonation of the pyridine nitrogen reduces its susceptibility to attack by oxidizing agents. nih.gov

Table 4: Potential Degradation Products of this compound

| Stress Condition | Potential Degradation Product | Rationale/Pathway |

| Oxidative (e.g., H₂O₂) | This compound-N-oxide | Oxidation of the pyridine ring nitrogen. nih.gov |

| Oxidative (e.g., H₂O₂) | 3-Nitro-4-methylpyridine | Oxidation of the hydrazinyl functional group. nih.gov |

| Strong Acid/Base | Salt formation | Protonation/deprotonation of nitrogen atoms. |

| UV Light | Various decomposition products | Photolytic cleavage of bonds. |

Coordination Chemistry of 3 Hydrazinyl 4 Methylpyridine

Ligand Characteristics and Coordination Modes

3-Hydrazinyl-4-methylpyridine (C₆H₉N₃) is a heterocyclic compound featuring a pyridine (B92270) ring substituted with a methyl group at position 4 and a hydrazinyl (-NHNH₂) group at position 3. uni.luchemscene.com These features bestow upon it multiple potential donor sites for coordination with metal ions: the pyridine ring nitrogen and the two nitrogen atoms of the hydrazinyl group. This poly-dentate nature allows it to exhibit diverse coordination behaviors.

The hydrazinyl group is a key functional group in coordination chemistry, capable of binding to metal ions in several ways. When part of a ligand like this compound, the two nitrogen atoms of the hydrazinyl group can coordinate to a single metal center to form a stable five-membered chelate ring. This bidentate chelation is a common coordination mode for ligands containing a hydrazinyl moiety. researchgate.netscirp.org

Furthermore, the entire this compound molecule can act as a bidentate ligand by coordinating through the pyridine nitrogen and the adjacent nitrogen of the hydrazinyl group, forming a different five-membered chelate ring. Ligands derived from carbonohydrazide have been shown to act in a tridentate fashion through two nitrogen atoms and a carbonyl oxygen. scirp.org Similarly, hydrazone derivatives can form stable complexes, with coordination often involving the imine nitrogen and another donor atom from the ligand structure. researchgate.net The specific mode of coordination is influenced by factors such as the metal ion, the solvent system, and the presence of counter-ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound follows established methods in coordination chemistry, leading to products that can be thoroughly analyzed to understand their structure and properties.

The synthesis of metal complexes involving this compound typically involves the direct reaction of the ligand with a suitable metal salt in a polar solvent. scirp.orgresearchgate.net For instance, a common method is to dissolve the ligand in a solvent such as ethanol (B145695) or methanol (B129727) and add a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in the same solvent. scirp.org The reaction mixture is often stirred at room temperature or under reflux to facilitate the complex formation. scirp.orgnih.gov The resulting solid complex can then be isolated by filtration, washed, and dried. scirp.org The stoichiometry of the reactants and the pH of the reaction medium can be varied to potentially isolate complexes with different metal-to-ligand ratios and coordination geometries. researchgate.net

Interactive Table: General Synthetic Conditions for Metal Complexes

| Parameter | Condition | Purpose | Supporting Evidence |

| Reactants | Ligand + Metal Salt | Formation of the coordination complex | scirp.org |

| Solvent | Ethanol, Methanol | To dissolve reactants and facilitate reaction | scirp.orgnih.gov |

| Temperature | Room Temperature or Reflux | To control the rate of complex formation | scirp.org |

| pH | Acidic to Basic | Can influence the ligand's denticity and complex structure | researchgate.net |

Advanced spectroscopic techniques are also crucial for characterization:

Infrared (IR) Spectroscopy is used to identify the coordination sites of the ligand. Upon complexation, the vibrational frequencies of the N-H bonds in the hydrazinyl group and the C=N/C=C bonds of the pyridine ring are expected to shift, indicating their involvement in bonding to the metal ion. researchgate.netscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides information about the structure of the complex in solution. The chemical shifts of the protons on the pyridine ring and the methyl group would change upon coordination. researchgate.netresearchgate.net

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the complex. These spectra typically show bands corresponding to ligand-based π→π* transitions, as well as d-d transitions and metal-to-ligand charge transfer (MLCT) bands, which provide insight into the geometry and electronic structure of the metal's d-orbitals. researchgate.netscirp.org

Interactive Table: Illustrative X-ray Crystallography Data for a Hypothetical [Ni(this compound)₂(H₂O)₂]Cl₂ Complex

| Parameter | Value | Description | Supporting Evidence |

| Crystal System | Monoclinic | A common crystal system for such complexes. | researchgate.net |

| Space Group | P2₁/c | A frequently observed centrosymmetric space group. | researchgate.net |

| Coordination Geometry | Octahedral | A common geometry for Ni(II) with a coordination number of 6. | msu.eduresearchgate.net |

| Ni-N(pyridine) (Å) | ~2.08 | Typical bond length for Ni(II) coordinated to a pyridine nitrogen. | researchgate.net |

| Ni-N(hydrazinyl) (Å) | ~2.12 | Expected bond length for Ni(II) coordinated to a hydrazinyl nitrogen. | acs.org |

| Ni-O(water) (Å) | ~2.05 | Typical bond length for Ni(II) coordinated to a water molecule. | mdpi.com |

The magnetic and electrochemical properties of these complexes provide deep insights into the electronic configuration and redox activity of the central metal ion.

Magnetic Properties : Magnetic susceptibility measurements are used to determine the effective magnetic moment (µeff) of a complex, which reveals the number of unpaired electrons on the metal ion. psu.edu This information helps in assigning the oxidation state and the spin state (high-spin or low-spin) of the metal, which is directly related to the coordination geometry. For example, an octahedral Ni(II) complex (d⁸ configuration) is expected to have two unpaired electrons and a magnetic moment in the range of 2.9–3.4 Bohr Magnetons (B.M.). psu.eduresearchgate.net

Interactive Table: Typical Magnetic Moments for Octahedral Transition Metal Complexes

| Metal Ion | d-electron configuration | Unpaired e⁻ (High Spin) | Expected µeff (B.M.) | Supporting Evidence |

| Mn(II) | d⁵ | 5 | ~5.9 | psu.edu |

| Fe(II) | d⁶ | 4 | ~5.3 | cardiff.ac.uk |

| Co(II) | d⁷ | 3 | ~4.8 - 5.2 | psu.edu |

| Ni(II) | d⁸ | 2 | ~2.9 - 3.4 | researchgate.net |

| Cu(II) | d⁹ | 1 | ~1.9 - 2.2 | cardiff.ac.uk |

Electrochemical Properties : Cyclic voltammetry (CV) is a powerful technique to investigate the redox behavior of the metal complexes. rsc.org A CV experiment can determine the formal reduction potentials (E°) of the metal center, providing information on how easily the metal ion can be oxidized or reduced. scirp.org The reversibility of the redox processes can also be assessed, giving clues about the stability of the complex in different oxidation states. researchgate.net The electron-donating methyl group and the coordinating hydrazinyl group in this compound are expected to stabilize higher oxidation states of the metal center, which would be reflected in the measured redox potentials. scirp.orgresearchgate.net

Applications of this compound Metal Complexes in Catalysis and Materials Science

The functional groups within this compound make its metal complexes candidates for various applications. The pyridine moiety provides a stable coordination site, while the reactive hydrazinyl group can be unmodified or serve as a precursor to form more complex ligands, such as hydrazones. The resulting metal complexes exhibit potential in catalyzing organic reactions and forming advanced materials with unique properties.

Catalytic Activity in Organic Transformations

Metal complexes derived from hydrazinylpyridine ligands and their derivatives, such as hydrazones, have demonstrated significant catalytic activity in a range of organic transformations. These complexes often serve as efficient and reusable catalysts for oxidation and cross-coupling reactions.

Oxidation Reactions: Copper complexes incorporating hydrazone ligands, which can be synthesized from hydrazinylpyridines, have been identified as effective catalysts for the oxidation of hydrocarbons. For instance, Cu(II) complexes with aroylhydrazone ligands have been successfully used in the peroxidative oxidation of cyclohexane (B81311) under mild conditions. mdpi.com These reactions typically convert alkanes into more valuable products like alcohols and ketones. In one study, a dicopper(II) complex demonstrated notable activity, achieving a total yield of 18% for cyclohexanol (B46403) and cyclohexanone (B45756) after 6 hours without an acid co-catalyst. mdpi.com The catalytic cycle is believed to proceed through a radical-based mechanism. mdpi.com

| Catalyst | Reaction Time (h) | Total Yield (%) (Cyclohexanol + Cyclohexanone) | Turnover Number (TON) |

|---|---|---|---|

| Dicopper(II) Complex | 6 | 18 | 180 |

| Dicopper(II) Complex | 24 | 39 | - |

Cross-Coupling Reactions: Palladium complexes are renowned for their role in catalyzing cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and complex organic molecules. Pyridine-based ligands are often employed to create specific palladium catalysts. nsf.gov Palladium(II) complexes with thiazoline-derived ligands have been shown to effectively catalyze the denitrogenative cross-coupling of aryl halides with arylhydrazines to produce bi-aryls. researchgate.net Given that this compound can serve as a robust N,N-bidentate ligand, its palladium complexes are anticipated to be viable catalysts for similar C-C and C-N bond-forming reactions.

Advanced Materials Science Applications

The structural features of this compound lend themselves to the construction of advanced materials, such as luminescent materials and magnetic coordination polymers, including metal-organic frameworks (MOFs).

Luminescent Materials: Transition metal complexes, particularly those with d¹⁰ electron configurations like Zn(II) and Cd(II), are widely explored for their luminescent properties. rsc.org The emission characteristics of these complexes can be tuned by modifying the structure of the organic ligands. nih.gov For example, Zn(II) and Cd(II) complexes featuring a terpyridine-diphenylacetylene hybrid ligand exhibit significant green emission from intra-ligand charge transfer states. rsc.org Similarly, a Zn(II) complex with a (thiazol-2-yl)hydrazone derivative of 3-pyridine was used to construct a 3D metal-organic framework with notable luminescent properties. researchgate.net These findings suggest that complexes of this compound with d¹⁰ metals could form stable, luminescent materials suitable for applications in sensors, bio-imaging, and optical devices. rsc.orgnih.gov

Magnetic Materials and Metal-Organic Frameworks (MOFs): Coordination polymers and MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgsigmaaldrich.comcost.eu These materials are of great interest for their high porosity, large surface areas, and diverse applications in gas storage, separation, and catalysis. rsc.orgaimspress.com The geometry and connectivity of ligands like this compound can direct the assembly of specific network structures.

Furthermore, when paramagnetic transition metals such as Mn(II), Co(II), or Ni(II) are used, the resulting materials can exhibit interesting magnetic properties. acs.org The magnetic behavior, whether ferromagnetic or antiferromagnetic, is influenced by the distance and angles between the metal centers, which are dictated by the bridging ligands. psu.edu Studies on related systems using pyridine and 4-methylpyridine (B42270) as ligands have yielded two-dimensional coordination polymers with varied magnetic couplings. acs.org For example, a Co(II) complex with a trinuclear core showed ferromagnetic coupling, while various Mn(II) complexes exhibited antiferromagnetic interactions of different strengths. acs.org This indicates a strong potential for creating novel magnetic materials by employing this compound in the synthesis of coordination polymers.

| Complex Composition | Metal Ion | Magnetic Coupling Type | Coupling Constant (J or E) |

|---|---|---|---|

| {Co₃(L)₃(py)₂}ₙ | Co(II) | Ferromagnetic | zJ = +0.97 cm⁻¹ |

| {Co₂(L)₂(py)₃(H₂O)₂(CH₃OH)}ₙ | Co(II) | Weak Antiferromagnetic | -E₂/k = -4.6 K |

| [Ni₂(L)₂(py)₄(H₂O)]ₙ | Ni(II) | Very Weak Antiferromagnetic | J = -0.17 cm⁻¹ |

| [Mn₃(L)₃(py)₂(H₂O)₂]ₙ | Mn(II) | Weak/Medium Antiferromagnetic | J = -1.17 cm⁻¹ |

| [Mn₂(L)₂(4-mpy)₂]ₙ | Mn(II) | Very Strong Antiferromagnetic | J = -16.62 cm⁻¹ |

Advanced Spectroscopic and Computational Studies

Comprehensive Spectroscopic Characterization

Infrared (IR) spectroscopy is a powerful analytical tool used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of an organic molecule provides a unique "fingerprint" arising from the stretching and bending vibrations of its bonds. vscht.cz For 3-Hydrazinyl-4-methylpyridine, the spectrum would exhibit characteristic absorption bands corresponding to the N-H bonds of the hydrazinyl group, the C-H bonds of the methyl group and pyridine (B92270) ring, and the C=C and C=N bonds within the aromatic ring.

Analysis of related pyridine derivatives provides a basis for assigning these vibrational modes. For instance, studies on substituted hydrazinopyridines confirm the presence of N-H stretching and bending vibrations, alongside the typical aromatic ring and C-H vibrations. researchgate.net The region from about 1300-900 cm⁻¹ is known as the fingerprint region, where complex interacting vibrational modes create a unique pattern for the molecule.

Table 1: Predicted Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Hydrazine (B178648) (-NHNH₂) | 3400 - 3250 (typically two bands) |

| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Methyl Group (-CH₃) | 3000 - 2850 |

| N-H Bend | Hydrazine (-NHNH₂) | 1650 - 1580 |

| C=N, C=C Stretch | Pyridine Ring | 1600 - 1450 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shifts (δ), measured in parts per million (ppm), provide information about the electronic environment of each nucleus.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methyl group protons, and the protons of the hydrazinyl group. Data from related isomers like 4-methylpyridine (B42270) show characteristic shifts for the ring protons and the methyl group. chemicalbook.com The hydrazinyl protons (-NH and -NH₂) would likely appear as broad signals that can exchange with deuterium (B1214612) upon adding D₂O.

The ¹³C NMR spectrum would complement the proton data, showing separate signals for each unique carbon atom in the pyridine ring and the methyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-2 (Pyridine) | ~8.0 - 8.2 | Singlet |

| ¹H | H-5 (Pyridine) | ~6.9 - 7.1 | Doublet |

| ¹H | H-6 (Pyridine) | ~8.2 - 8.4 | Doublet |

| ¹H | -CH₃ | ~2.2 - 2.4 | Singlet |

| ¹H | -NHNH₂ | ~4.0 - 6.0 | Broad Singlets |

| ¹³C | C-2 (Pyridine) | ~145 - 148 | |

| ¹³C | C-3 (Pyridine) | ~140 - 143 | |

| ¹³C | C-4 (Pyridine) | ~148 - 151 | |

| ¹³C | C-5 (Pyridine) | ~123 - 126 | |

| ¹³C | C-6 (Pyridine) | ~147 - 150 |

Note: Predicted values are based on data for analogous structures and general substituent effects.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org This technique is particularly useful for studying molecules with conjugated π systems, known as chromophores. libretexts.org

The structure of this compound, containing a pyridine ring (a conjugated system) and a hydrazinyl substituent with non-bonding electrons, is expected to exhibit two main types of electronic transitions:

π → π* transitions: Involving the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring. These are typically high-intensity absorptions.

n → π* transitions: Involving the promotion of a non-bonding electron (from the nitrogen atoms of the hydrazinyl group or the pyridine ring) to a π* antibonding orbital. These are generally of lower intensity than π → π* transitions. libretexts.org

Spectroscopic studies of structurally similar hydrazinopyridine derivatives show multiple absorption maxima, typically in the range of 200–400 nm, which are attributed to the electronic transitions within the conjugated pyridine system. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima (λₘₐₓ) and Electronic Transitions for this compound

| Predicted λₘₐₓ (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~230 - 250 | π → π* | Pyridine Ring |

| ~270 - 290 | π → π* | Pyridine Ring |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers clues about its structure. The predicted monoisotopic mass for this compound (C₆H₉N₃) is 123.07965 Da. uni.lu

Upon ionization, the molecular ion ([M]⁺) can undergo fragmentation. A likely fragmentation pathway would involve the cleavage of the C-N bond connecting the hydrazinyl group to the pyridine ring or the weaker N-N bond within the hydrazinyl moiety. This would result in characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct / Ion | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₆H₉N₃]⁺ | 123.07910 |

| [M+H]⁺ | [C₆H₁₀N₃]⁺ | 124.08693 |

| [M+Na]⁺ | [C₆H₉N₃Na]⁺ | 146.06887 |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects chemical species with one or more unpaired electrons. wikipedia.orgutexas.edu It is analogous to NMR but probes electron spins instead of nuclear spins. wikipedia.org As a diamagnetic molecule with all electrons paired, this compound itself is EPR-silent.

However, the hydrazinyl and pyridine nitrogen atoms can act as ligands, coordinating with paramagnetic transition metal ions (e.g., Cu²⁺, Mn²⁺, Fe³⁺) to form EPR-active complexes. EPR spectroscopy can then be used as a powerful tool to provide detailed information about the electronic structure and coordination environment of the metal center in these complexes. libretexts.orgnih.gov

The key parameters obtained from an EPR spectrum are:

The g-factor: This provides information about the electronic environment of the unpaired electron. wikipedia.org

Hyperfine Coupling: This arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N from the ligand). The resulting splitting pattern can confirm the coordination of the ligand to the metal center and provide details about the nature of the metal-ligand bond. wikipedia.orglibretexts.org

While no specific EPR studies on complexes of this compound are available, the technique remains highly applicable for characterizing its potential coordination chemistry with paramagnetic metals.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. eltra.com This technique is used to evaluate the thermal stability and decomposition profile of materials. celignis.comtainstruments.com A TGA experiment produces a thermogram, a plot of mass percentage versus temperature. The first derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates. celignis.com

A TGA of this compound would reveal its decomposition temperature and whether the decomposition occurs in single or multiple steps. A hypothetical decomposition profile might involve an initial mass loss corresponding to the scission of the hydrazinyl group, followed by the decomposition of the more stable pyridine ring at a higher temperature. This provides crucial information on the material's stability under thermal stress. tainstruments.comyoutube.com

Table 5: Hypothetical Thermal Decomposition Stages for this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|---|

| 1 | ~150 - 250 | ~25-27% | Loss of the hydrazinyl group (-N₂H₃) |

Note: This table is hypothetical and illustrates the type of data obtained from a TGA experiment.

Quantum Chemical and Computational Modeling

Quantum chemical calculations offer a powerful lens through which to view the molecular world. These methods allow for the detailed investigation of molecular structures, electronic properties, and intermolecular interactions, providing insights that are fundamental to drug design and materials science.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. dergipark.org.tr It is a workhorse of modern computational chemistry, employed to predict the optimized molecular geometry and electronic properties of compounds. For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine the most stable three-dimensional arrangement of its atoms. dergipark.org.trmdpi.com

These calculations yield precise bond lengths, bond angles, and dihedral angles. For instance, in a study of 2-bromo-3-hydroxy-6-methylpyridine, DFT was used to calculate these geometric parameters, which were found to be in good agreement with experimental data. jocpr.com Similarly, for this compound, DFT would define the planarity of the pyridine ring and the orientation of the hydrazinyl and methyl substituents. This structural information is the foundation for all other computational analyses. irjweb.com

Table 1: Illustrative Geometric Parameters of Pyridine Derivatives from DFT Calculations Note: This table presents typical data from related pyridine compounds to illustrate the outputs of a DFT analysis, not specific measured values for this compound.

| Parameter | Bond/Angle | Typical Calculated Value | Reference Compound |

| Bond Length | C-N (pyridine ring) | ~1.34 Å | 2-bromo-3-hydroxy-6-methylpyridine jocpr.com |

| Bond Length | C-C (pyridine ring) | ~1.39 Å | 2-bromo-3-hydroxy-6-methylpyridine jocpr.com |

| Bond Angle | C-N-C (pyridine ring) | ~119.3° | 2-bromo-3-hydroxy-6-methylpyridine jocpr.com |

| Bond Angle | H-C-H (methyl group) | ~108.0° | 2-bromo-3-hydroxy-6-methylpyridine jocpr.com |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic transitions. schrodinger.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and polarizability. schrodinger.comsciencepg.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. wuxiapptec.com For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. Typically, in such aromatic systems, the HOMO and LUMO are distributed over the π-conjugated system. Theoretical studies on similar pyridine-based hydrazones have shown that the energy gap is a key determinant of their charge-transfer properties and potential for non-linear optical applications. mdpi.comresearchgate.net DFT calculations for a pyridine-based hydrazone, HBPAH, revealed a HOMO-LUMO energy gap of 3.634 eV, indicating good charge-transfer capabilities. mdpi.com

Table 2: Illustrative FMO Properties of Related Heterocyclic Compounds Note: This data is from analogous compounds to exemplify the results of FMO analysis.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

| 2-acetylamino-5-bromo-4-methyl-pyridine | - | - | 4.6091 | researchgate.net |

| Pyridine-based Hydrazone (HBPAH) | -5.6 | -1.966 | 3.634 | mdpi.com |

| Platinum(II) complex of 3-amino-1,2,4-triazole | -6.65 | -1.17 | 5.48 | uctm.edu |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. impactfactor.org It is invaluable for identifying the sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. In an MEP map, regions of negative potential, typically colored red, indicate electron-rich areas that are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and represent sites for nucleophilic attack. uctm.edu

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the terminal nitrogen of the hydrazinyl group, identifying these as the primary sites for protonation or interaction with electrophiles. mdpi.com The hydrogen atoms of the amino group and the methyl group would exhibit positive potential. This analysis is crucial for understanding hydrogen bonding interactions and the initial stages of ligand-receptor binding. uctm.edu Studies on similar pyridine derivatives confirm that the nitrogen atoms are typically the most electron-rich regions. mdpi.comuctm.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. chemrevlett.comresearchgate.net By developing a robust QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. mdpi.com

For a series of compounds including derivatives of this compound, a QSAR study would involve several steps. First, various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each molecule. Then, a statistical method, such as Multiple Linear Regression (MLR), would be used to build an equation linking these descriptors to a measured biological activity (like IC50 values). chemrevlett.comtandfonline.com Recent QSAR studies on pyridine and imidazo[4,5-b]pyridine derivatives have successfully created models to predict anticancer activity, demonstrating the utility of this approach. chemrevlett.commdpi.com A good QSAR model is characterized by high values for the coefficient of determination (R²) and the cross-validation coefficient (q²), indicating strong predictive power. japsonline.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug design for understanding how a potential drug molecule interacts with its biological target at an atomic level. bamu.ac.inresearchgate.net

In a typical docking study, this compound would be placed into the active site of a target protein. The simulation would then explore various binding poses, scoring them based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. jst.go.jpniscpr.res.in The results can predict the binding affinity and highlight key amino acid residues involved in the interaction. For example, docking studies on novel pyridine-containing thiazolyl hydrazone derivatives against the MAO-B enzyme have shown a strong correlation between docking scores and experimentally observed inhibitory activity. nih.gov Molecular dynamics (MD) simulations can further refine these findings by simulating the movement of the ligand-protein complex over time, providing insights into its stability. chemrevlett.com

Table 3: Illustrative Molecular Docking Results for Pyridine-Hydrazone Derivatives Note: This table shows typical binding affinity data from docking studies of related compounds.

| Compound Type | Target Protein | Binding Affinity (kcal/mol) | Reference |

| N-acyl-hydrazone derivative | Glucosamine-6-phosphate synthase | -7.1 to -7.3 | dergipark.org.tr |

| Pyridine-thiazolyl-hydrazone | MAO-B (2V5Z) | - | nih.gov |

| Pyridinium-hydrazone salt | Acetylcholinesterase | - | jst.go.jp |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular and intermolecular bonding interactions within a molecule. researchgate.net It provides a chemical picture that aligns well with Lewis structures by partitioning the molecular wavefunction into localized orbitals.

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net Higher E(2) values indicate stronger interactions. For this compound, NBO analysis would reveal charge delocalization from the lone pairs of the nitrogen and oxygen atoms to antibonding orbitals within the pyridine ring. This charge transfer is a key factor in stabilizing the molecule. bohrium.com Studies on pyridine-based hydrazones and other derivatives have used NBO analysis to confirm molecular stability arising from hyperconjugative interactions and to understand the nature of hydrogen bonds. mdpi.comresearchgate.net For example, in a pyridine-based hydrazone, a significant stabilization energy of 62.83 kcal/mol was calculated for the charge transfer from a nitrogen lone pair to an adjacent π* orbital, highlighting a strong intramolecular interaction. mdpi.com

Table 4: Illustrative NBO Analysis - Second-Order Perturbation Energy E(2) Note: This table provides example data from NBO analysis of a related compound to show the type of information generated.

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Reference Compound |

| LP(1) N40 | π* (O36-C54) | 62.83 | Pyridine-based Hydrazone (HBPAH) mdpi.com |

| LP(1) O36 | σ* (N38-C54) | 18.00 | Pyridine-based Hydrazone (HBPAH) mdpi.com |

| π (C55-C60) | π* (C49-C54) | 16.29 | Pyridine-based Hydrazone (HBPAH) mdpi.com |

| π (C49-C54) | π* (C55-C60) | 15.68 | Pyridine-based Hydrazone (HBPAH) mdpi.com |

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is determined by the rotational barrier around the C3-N bond, which connects the hydrazinyl group to the pyridine ring. The rotation around this bond gives rise to different conformers, the stability of which is influenced by steric and electronic effects.

Theoretical Framework:

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. For this compound, a one-dimensional potential energy scan can be performed by systematically varying the dihedral angle of the C4-C3-N-N bond. This would reveal the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states between them.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping out the PES. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the geometries of various conformers can be optimized, and their relative energies can be calculated.

Expected Conformational Isomers:

The primary rotational isomers would arise from the orientation of the -NH2 group of the hydrazinyl moiety relative to the pyridine ring. Two principal planar conformers can be hypothesized: a syn-conformer, where the terminal amino group is oriented towards the nitrogen of the pyridine ring, and an anti-conformer, where it is oriented away.

In addition to these, non-planar or gauche conformers could also exist as local minima on the potential energy surface. The relative energies of these conformers would be dictated by a balance of steric hindrance between the hydrazinyl group and the adjacent methyl group at the C4 position, and potential intramolecular hydrogen bonding or other non-covalent interactions.

Hypothetical Research Findings:

A detailed computational study would likely reveal the following:

Identification of Stable Conformers: Geometry optimization would identify the stable conformers of this compound. It is plausible that non-planar conformers would be the most stable due to the steric repulsion between the lone pairs of the hydrazinyl nitrogens and the adjacent methyl group.

Relative Energies: The relative energies of the identified conformers would be calculated to determine the most abundant conformer at a given temperature. The energy difference between the conformers provides insight into the conformational equilibrium.

Rotational Barriers: The potential energy surface scan would determine the energy barriers for rotation around the C3-N bond. This barrier represents the energy required for the interconversion of the different conformers.

The following table presents hypothetical data that would be generated from such a computational study.

| Conformer | Dihedral Angle (C4-C3-N-N) (°) | Relative Energy (kcal/mol) |

| Conformer A (gauche) | ~60 | 0.00 |

| Conformer B (gauche) | ~-60 | 0.00 |

| syn-periplanar (TS) | 0 | ~3.5 |

| anti-periplanar (TS) | 180 | ~5.0 |

Note: The data in this table is hypothetical and serves as an illustration of what a computational study might find. TS denotes a transition state.

The potential energy surface would likely show two equivalent energy minima corresponding to the gauche conformers. The transition states would correspond to the planar syn and anti conformations, with the anti conformer likely being higher in energy due to greater steric clash with the methyl group.

Medicinal Chemistry and Biological Research Applications

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) Inhibition and Neurodegenerative Disease Implications

Currently, there are no published studies that evaluate the potential of 3-Hydrazinyl-4-methylpyridine as an inhibitor of acetylcholinesterase (AChE). The inhibition of AChE is a key therapeutic strategy in the management of neurodegenerative diseases like Alzheimer's disease. nih.govresearchgate.net While various pyridine (B92270) derivatives have been explored for this purpose, specific data for this compound is not available. nih.gov

α-Glucosidase Inhibition for Metabolic Disorders

The potential of this compound as an inhibitor of α-glucosidase, an enzyme targeted in the management of type 2 diabetes, has not been reported in the available scientific literature. nih.gov Although some hydrazone and triazine derivatives have shown α-glucosidase inhibitory activity, this cannot be extrapolated to this compound without specific investigation. researchgate.netnih.gov

Antimicrobial Activities

Antibacterial Efficacy Against Various Bacterial Strains

There is a lack of specific research on the antibacterial properties of this compound. While the broader class of hydrazide-hydrazones has been noted for antibacterial activity, specific efficacy data, such as minimum inhibitory concentrations (MICs) for this compound against various bacterial strains, is not available in the reviewed literature. mdpi.com

Antifungal Properties

No specific studies on the antifungal properties of this compound could be identified. Research into hydrazine-based compounds has shown some promise for antifungal activity against pathogens like Candida albicans, but these findings are not specific to this compound. nih.govnih.gov

Mechanisms of Microbial Cellular Function Disruption

Hydrazinyl-pyridine derivatives and the broader class of hydrazide-hydrazones exert their antimicrobial effects through various mechanisms that disrupt essential cellular processes in microbes. The presence of the azometine group (–NHN=CH–) is crucial for their biological activity. One proposed mechanism involves the chelation of essential metal ions, such as iron, zinc, and magnesium, which are vital cofactors for many microbial enzymes. By sequestering these ions, the compounds can inhibit critical metabolic pathways.

Furthermore, these compounds can interfere with microbial growth by inhibiting specific enzymes. For instance, some hydrazone derivatives have been shown to target DNA gyrase, an enzyme essential for bacterial DNA replication, leading to potent antibacterial effects. The mechanism of action is often influenced by the specific substituents on the aromatic rings. Compounds with electron-withdrawing groups (like NO₂, Br, I) have been observed to exhibit enhanced antibacterial activity compared to those with electron-donating groups (like OCH₃ or OH). nih.gov This suggests that the electronic properties of the molecule play a significant role in its interaction with microbial targets. In some cases, these compounds can also disrupt quorum sensing-related virulence factors in bacteria like Pseudomonas aeruginosa, leading to the inhibition of biofilm formation and the production of pyocyanin. nih.gov

Anticancer Research

Derivatives of hydrazinyl-pyridine have demonstrated considerable promise in anticancer research, exhibiting cytotoxic effects against various cancer cell lines through multiple mechanisms.

Numerous studies have evaluated the in vitro cytotoxicity of pyridine-based hydrazone and thiazole derivatives against a panel of human cancer cell lines, including HeLa (cervical cancer) and A549 (lung adenocarcinoma). These compounds often exhibit potent antiproliferative activity, in some cases surpassing that of established chemotherapy drugs like cisplatin. nih.gov

For example, a series of novel hydrazonothiazole-based pyridine compounds showed significant cytotoxic activity against the A549 cell line. nih.gov Several of these derivatives displayed greater efficacy than cisplatin, with IC₅₀ values indicating high potency. nih.gov Similarly, other studies on quinoline derivatives, which share a heterocyclic nitrogen structure with pyridine, have identified compounds with promising anticancer activity against both A549 and HeLa cell lines. researchgate.net The cytotoxic effects are dose-dependent, leading to a reduction in cancer cell viability at micromolar concentrations. researchgate.netmdpi.com

Cytotoxicity of Pyridine-Thiazole Derivatives Against A549 Cancer Cells

| Compound | IC₅₀ (µg/mL) on A549 Cells | IC₅₀ (µg/mL) on L929 (Healthy) Cells | Selectivity Index (SI) |

|---|---|---|---|

| Cisplatin (Standard) | 12.65 | 15.24 | 1.20 |

| Compound 2b | 8.11 | 18.45 | 2.27 |

| Compound 2c | 7.48 | 19.82 | 2.65 |

| Compound 2f | 6.19 | 25.43 | 4.11 |

| Compound 2m | 4.21 | 18.96 | 4.50 |

Data sourced from a study on hydrazonothiazole-based pyridine compounds, demonstrating their cytotoxic potential and selectivity for cancer cells over healthy cells. nih.gov

A primary mechanism through which hydrazinyl-pyridine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Resistance to apoptosis is a hallmark of cancer, and compounds that can circumvent this resistance are valuable therapeutic candidates. mdpi.com

Flow cytometry studies have confirmed that treatment with these compounds leads to a significant increase in the percentage of apoptotic cells. nih.gov For instance, certain hydrazonothiazole-pyridine derivatives were shown to induce both early and late apoptosis in A549 cells. nih.gov This process is often mediated through the intrinsic mitochondrial pathway. Mechanistic studies have revealed that these compounds can disrupt the balance of key apoptotic regulatory proteins, such as those in the Bcl-2 family. Specifically, they can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. daneshyari.comnih.gov This shift in the Bcl-2/Bax ratio compromises mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of effector caspases, like caspase-3, which execute the final stages of apoptosis. nih.govdaneshyari.com

The anticancer activity of this compound analogs is often linked to their ability to interact with specific molecular targets that are crucial for cancer cell survival and proliferation. The diverse structures that can be synthesized from this scaffold allow for targeting a range of proteins and pathways.

One such target is the family of Rab GTPases, specifically Rab27a, which is involved in the exocytosis of lysosome-related organelles and plays a significant role in tumor invasion and metastasis. nih.gov Certain ((3,4-dihydroxy benzylidene)hydrazinyl)pyridine-3-sulfonamide analogs have been designed to target Rab27a, leading to a significant inhibition of invasiveness in breast and melanoma cancer cell lines. nih.gov These compounds were also found to decrease the levels of extracellular matrix proteins and mesenchymal cell markers, indicating an anti-metastatic effect. nih.gov

Other research has identified matrix metalloproteinase-9 (MMP-9) as a potential target. MMP-9 is an enzyme that is often overexpressed in tumors and facilitates cancer cell invasion and metastasis by degrading the extracellular matrix. Molecular docking and enzyme inhibition assays have shown that some pyridine-thiazole derivatives can effectively inhibit MMP-9 activity. nih.gov

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for designing more potent and selective drugs. SAR studies on hydrazinyl-pyridine derivatives have provided valuable insights for lead optimization.

The biological activity of the hydrazinyl-pyridine scaffold can be significantly modulated by the nature and position of various substituents on the pyridine and other associated aromatic rings. nih.gov

For antimicrobial activity, studies on hydrazide-hydrazones have shown that the presence of electron-withdrawing groups, such as nitro (NO₂) or halogens (Br, Cl), on the phenyl ring generally enhances antibacterial potency. nih.gov Conversely, electron-donating groups like methoxy (OCH₃) or hydroxyl (OH) tend to result in lower activity. nih.gov

In the context of anticancer activity, SAR analysis reveals that the number and position of substituents are critical. For example, the presence of methoxy (-OMe), hydroxyl (-OH), and carbonyl (-C=O) groups can enhance the antiproliferative activity of pyridine derivatives. nih.gov In contrast, the addition of bulky groups or certain halogen atoms may sometimes decrease cytotoxic effects. nih.gov The strategic placement of methyl groups, such as in 2-methyl-4-(phenylethynyl)-1,3-thiazole, has been shown to greatly enhance potency at specific molecular targets compared to the unsubstituted analog. acs.org These findings guide medicinal chemists in rationally designing new derivatives with improved therapeutic profiles.

Rational Design of Enhanced Potency Analogues

The rational design of analogues of this compound with enhanced potency is a critical step in the drug discovery process. This approach leverages an understanding of the target structure and the compound's structure-activity relationships (SARs) to make informed modifications to the lead molecule. For hydrazinyl-containing compounds, computational methods such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools. These models can provide detailed insights into the steric, electrostatic, and hydrophobic interactions that are crucial for biological activity.

For instance, in the rational design of novel thienopyrimidine derivatives bearing a hydrazinyl moiety, 3D-QSAR models have been successfully established to guide the synthesis of compounds with improved cytotoxic activities against cancer cell lines. These models can highlight regions of the molecule where modifications, such as the introduction of specific substituents, are likely to enhance potency. The insights gained from such computational studies can be used to design novel analogues of this compound with potentially superior therapeutic efficacy.

Scaffold Hopping and Privileged Scaffold Development

The development of privileged scaffolds often involves identifying molecular frameworks that can interact with multiple, unrelated protein targets. The pyridine nucleus is found in a vast array of biologically active compounds, underscoring its privileged nature. By incorporating the reactive hydrazinyl group, the this compound scaffold offers additional opportunities for forming specific interactions with biological targets, further enhancing its potential in the development of new therapeutic agents.

Biomolecular Interaction Studies

Understanding the interactions of small molecules with biomacromolecules is fundamental to elucidating their mechanisms of action and for the development of new drugs. For this compound and its derivatives, studying their interactions with DNA and proteins like bovine serum albumin (BSA) provides valuable insights into their potential biological effects.

DNA Binding Investigations

The interaction of small molecules with DNA is a key mechanism of action for many anticancer and antimicrobial agents. These interactions can occur through several modes, including intercalation, groove binding, and electrostatic interactions. The binding of hydrazide and semicarbazide derivatives to DNA has been investigated using various spectroscopic techniques and molecular docking studies. These studies have revealed that such compounds can bind to DNA, often through an intercalative mode.

For derivatives of this compound, it is anticipated that the planar pyridine ring could facilitate intercalation between the base pairs of the DNA double helix. The hydrazinyl group could further stabilize this interaction through hydrogen bonding with the phosphate backbone or the bases within the grooves of the DNA. Spectroscopic methods such as UV-Vis and fluorescence spectroscopy can be employed to determine the binding mode and affinity.

| Parameter | Description | Typical Values for Intercalators |

| Binding Constant (Kb) | A measure of the affinity of the compound for DNA. | 104 - 107 M-1 |

| Binding Stoichiometry (n) | The number of compound molecules bound per nucleotide. | Varies depending on the compound and binding site |

| Mode of Binding | The primary mechanism of interaction (e.g., intercalation, groove binding). | Intercalation is common for planar aromatic systems |

This table provides typical values for DNA intercalators and serves as a reference for potential studies on this compound derivatives.

Bovine Serum Albumin (BSA) Binding Studies

Bovine serum albumin (BSA) is a major transport protein in the circulatory system and is often used as a model protein to study the binding of drugs. The interaction of a drug with serum albumin can significantly affect its pharmacokinetic properties, including its distribution, metabolism, and excretion. Fluorescence quenching is a common technique used to study these interactions. The intrinsic fluorescence of BSA, primarily due to its tryptophan residues, can be quenched upon the binding of a small molecule.

By analyzing the fluorescence quenching data, several key parameters can be determined, including the binding constant (Ka), the number of binding sites (n), and the thermodynamic parameters (ΔH, ΔS, and ΔG) of the interaction. These parameters provide insights into the affinity, stoichiometry, and the nature of the forces (e.g., hydrophobic, hydrogen bonding, van der Waals) driving the binding process.

| Parameter | Description |

| Binding Constant (Ka) | Indicates the strength of the interaction between the compound and BSA. |

| Number of Binding Sites (n) | Represents the number of binding sites on BSA for the compound. |

| Thermodynamic Parameters (ΔH, ΔS, ΔG) | Provide information about the spontaneity and the forces involved in the binding process. |

This table outlines the key parameters that can be obtained from BSA binding studies.

Formation of Covalent Bonds with Biomolecules

The hydrazinyl group of this compound is a potent nucleophile, which gives it the potential to form stable covalent bonds with certain biomolecules. A key reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is particularly relevant in a biological context, as aldehyde and ketone functionalities can be present on biomolecules, either naturally or as a result of oxidative stress.

The formation of a covalent hydrazone linkage is a bioorthogonal reaction, meaning it can occur in a biological environment without interfering with native biochemical processes. This property is highly valuable for applications such as the site-specific labeling of proteins and other biomolecules. For instance, if a target protein has a reactive carbonyl group, a derivative of this compound could be used to form a stable, covalent adduct. This covalent interaction can lead to irreversible inhibition of an enzyme or the permanent labeling of a protein for imaging or pull-down experiments. The formation of such covalent bonds can significantly enhance the potency and duration of action of a drug molecule.

Future Directions and Emerging Research Avenues

Exploration of Novel Sustainable Synthetic Pathways and Industrial Scalability

The development of environmentally friendly and economically viable methods for synthesizing 3-Hydrazinyl-4-methylpyridine is a key area of future research. Current synthetic routes often involve multiple steps and may utilize hazardous reagents. Researchers are actively exploring "green chemistry" approaches to address these challenges. mdpi.com These include the use of solid acid catalysts, nanoparticle-based catalysts, and non-traditional activation methods like microwave and ultrasound irradiation to improve reaction efficiency and reduce waste. mdpi.com

A significant focus is on developing one-pot or multi-component reactions that can streamline the synthesis process. researchgate.net For instance, the development of catalytic systems that enable the direct and selective functionalization of the pyridine (B92270) ring could significantly shorten the synthetic route. organic-chemistry.orgoatext.com The scalability of these new synthetic pathways is a critical consideration for industrial applications. google.com Research into continuous flow systems is also underway, which could offer better control over reaction conditions and facilitate large-scale production. mdpi.com

Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives

| Synthetic Approach | Key Features | Potential Advantages for Industrial Scale |

| Traditional Multi-step Synthesis | Often involves protection/deprotection steps, harsh reagents. | Well-established but can be inefficient and generate significant waste. |

| Catalytic Three-Component Coupling | Utilizes catalysts like ZnCl₂ to combine simple starting materials in a single step. rsc.org | Higher atom economy, reduced number of steps, potentially lower cost. rsc.org |

| [4+2] Cycloadditions | Involves the reaction of vinylallenes with sulfonyl cyanides to form the pyridine ring. researchgate.net | Access to highly substituted pyridines with potential for diverse functionalization. researchgate.net |

| Formal Electrophilic [4+1]-Cyclization | Utilizes the reaction of 3-amino-4-methylpyridines with electrophiles like TFAA. rsc.org | Offers a route to specific isomers and can be scalable. rsc.org |

Development of Advanced Catalytic Systems Utilizing this compound Complexes

The unique electronic and structural properties of this compound make it an attractive ligand for the development of novel metal complexes with catalytic applications. mdpi.com These complexes are being investigated for their potential in a wide range of chemical transformations.

Future research will likely focus on:

Single-Atom Catalysts (SACs): The design of SACs where individual metal atoms are anchored onto a support using ligands like this compound is a promising area. rsc.org These catalysts offer maximum atomic efficiency and unique reactivity. rsc.org

Pincer Complexes: The development of pincer-type ligands derived from this compound could lead to highly stable and efficient catalysts for reactions such as hydrogenation and dehydrogenation. nih.govnih.gov

Photocatalysis: The incorporation of this compound-based ligands into photocatalytic systems for hydrogen production and other light-driven reactions is an emerging field of interest. mdpi.com

Targeted Drug Delivery and Prodrug Design Based on this compound Scaffolds

The pyridine and hydrazine (B178648) moieties within this compound provide a versatile platform for the design of new therapeutic agents. researchgate.net The concept of a prodrug, an inactive compound that is converted into an active drug in the body, is a key strategy for improving drug efficacy and reducing side effects. mdpi.comijnrd.org

Future research in this area includes:

Carrier-Linked Prodrugs: The hydrazine group can be used to link the this compound scaffold to a parent drug molecule. mdpi.com This linkage can be designed to be cleaved by specific enzymes at the target site, ensuring localized drug release.

Targeted Delivery: The pyridine ring can be modified to include targeting moieties that direct the drug specifically to cancer cells or other diseased tissues, minimizing off-target effects. researchgate.net For example, it can be incorporated into antibody-drug conjugates (ADCs). chemscene.com

Improving Pharmacokinetics: Prodrug strategies can be employed to enhance the solubility, stability, and oral bioavailability of drugs derived from this scaffold. mdpi.comnih.gov

Integration of In Silico and Experimental Approaches for Accelerated Drug Discovery

The combination of computational (in silico) and experimental methods is revolutionizing the drug discovery process. frontiersin.orgnih.gov This integrated approach is being applied to accelerate the identification and optimization of drug candidates based on the this compound scaffold.

Key aspects of this integrated approach include:

Virtual Screening: Computational models can be used to screen large libraries of virtual compounds based on the this compound core to identify those with the highest predicted binding affinity for a specific biological target. frontiersin.org